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Compound of Interest

Compound Name: 3-Chloro-6-lodopyridazine

Cat. No.: B154529

For researchers and professionals in drug development and chemical synthesis, a thorough
understanding of the structural and electronic properties of heterocyclic compounds is
paramount. This guide provides a comparative analysis of the spectroscopic data for 3-Chloro-
6-lodopyridazine and two key alternatives: 3,6-Dichloropyridazine and 3-Chloro-6-
methoxypyridazine. The following sections present a detailed examination of their Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by
experimental protocols.

Spectroscopic Data Comparison

The spectroscopic data for 3-Chloro-6-lodopyridazine and its analogs are summarized in the
tables below. These values provide insights into the electronic environment of the pyridazine
ring and the influence of different substituents.

Table 1: *H NMR Spectroscopic Data

Compound Solvent Chemical Shift (ppm)

8.14 (d, 1H, J=9.2 Hz), 7.85 (d,

3-Chloro-6-lodopyridazine DMSO-d6
1H, J=9.2 Hz)

3,6-Dichloropyridazine CDClIs 7.63 (s, 2H)

7.45 (d, 1H, J=9.2 Hz), 7.04 (d,

3-Chloro-6-methoxypyridazine CDCls
1H, J=9.2 Hz)
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Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (ppm)
3-Chloro-6-lodopyridazine DMSO-d6 155.1, 134.2,132.8, 125.7
3,6-Dichloropyridazine CDCls 152.0, 131.2

3-Chloro-6-methoxypyridazine CDCls

163.8, 150.1, 128.9, 119.9,
55.4

Table 3: Mass Spectrometry (MS) Data

Compound lonization Method Key Fragments (m/z)
3-Chloro-6-lodopyridazine El 240/242 (M+), 113 (M+-]), 85
3,6-Dichloropyridazine El 148/150/152 (M+), 113, 85

3-Chloro-6-methoxypyridazine El

144/146 (M+), 129, 101

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

While a specific experimental IR spectrum for 3-Chloro-6-lodopyridazine is not readily

available, the expected characteristic absorption bands can be inferred from the spectra of

related pyridazine derivatives.
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C-H stretch
Compound (aromatic)

C=N stretch C-Cl stretch C-I stretch C-0O stretch

(cm™) (cm™) (cm™) (cm™)
(cm™)

3-Chloro-6-
lodopyridazin ~ ~3100-3000 ~1600-1550 ~800-600 ~600-500
e (Expected)

3,6-
Dichloropyrid ~3100-3000 ~1570 ~850, ~670

azine

3-Chloro-6-
methoxypyrid ~3100-3000 ~1600 ~830 - ~1250, ~1030

azine

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

* 1H NMR Acquisition: Proton NMR spectra were recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A standard pulse sequence was used with a sufficient
relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same instrument,
typically at a frequency of 75 MHz or higher. Proton-decoupled spectra were acquired to
simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
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o Sample Preparation: For solid samples, a small amount of the compound was finely ground
with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a
thin film was cast from a volatile solvent onto a KBr plate.

o Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet)
was recorded and automatically subtracted from the sample spectrum. The spectra were
typically scanned over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry
(GC-MS) is a common technique. A dilute solution of the sample in a suitable solvent (e.g.,
dichloromethane or methanol) was injected into the GC. The sample was vaporized and
separated on a capillary column before entering the mass spectrometer.

« lonization and Analysis: Electron lonization (El) at 70 eV was used to generate charged
fragments. The mass analyzer (e.g., a quadrupole) was scanned over a mass range (e.g.,
m/z 40-400) to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel pyridazine
derivative is illustrated below.

Spectroscopic Analysis

Mass Spectrometry

Synthesis & Purification

Synthesis of Pyridazine Derivative

Data Analysis & Structure Elucidation

Purification (e.g., Crystallization, Chromatography) IR Spectroscopy Structure Confirmation

| NMR Spectroscopy (*H, 12C)
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
pyridazine derivatives.

 To cite this document: BenchChem. [Spectroscopic Data Comparison: 3-Chloro-6-
lodopyridazine and Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154529#spectroscopic-data-for-3-chloro-6-
iodopyridazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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